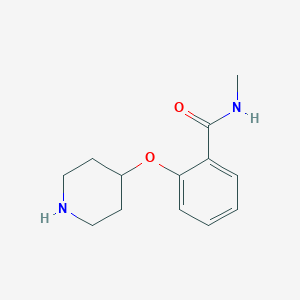

N-Methyl-2-(4-piperidinyloxy)benzamide

概要

説明

N-Methyl-2-(4-piperidinyloxy)benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.30 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a benzamide group linked to a piperidine ring via an oxygen atom.

準備方法

The synthesis of N-Methyl-2-(4-piperidinyloxy)benzamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Attachment of the Benzamide Group: The benzamide group is introduced by reacting the piperidine derivative with a benzoyl chloride derivative under basic conditions.

化学反応の分析

N-Methyl-2-(4-piperidinyloxy)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

科学的研究の応用

Pharmacological Applications

N-Methyl-2-(4-piperidinyloxy)benzamide has been investigated for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests its potential role in treating mood disorders, such as depression and anxiety. The compound's structural similarities to other piperidine derivatives indicate that it may also influence gastrointestinal motility, which could be beneficial for conditions like irritable bowel syndrome (IBS) .

The compound is also significant in neurobiological studies. Its ability to modulate neurotransmitter systems makes it an important tool for understanding the mechanisms underlying various neurological conditions. Research has indicated that compounds with similar piperidine structures can serve as lead compounds in drug development aimed at neurological disorders .

Case Study: Neurotransmitter Modulation

A study exploring the effects of this compound on neurotransmitter levels showed promising results in enhancing serotonin uptake in vitro. This suggests its potential utility in developing antidepressant medications .

Proteomics Research

In the field of proteomics, this compound is utilized as a specialty product for studying protein interactions and modifications. Its specific chemical properties allow researchers to probe the dynamics of protein behavior under different physiological conditions .

Table 2: Applications in Proteomics

| Application | Description |

|---|---|

| Protein Interaction Studies | Investigating binding affinities and interaction dynamics |

| Post-Translational Modifications | Studying effects on protein function and stability |

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps that can be modified to create various derivatives with enhanced or altered biological activities. The exploration of these derivatives can lead to the discovery of new pharmacological agents .

作用機序

The mechanism of action of N-Methyl-2-(4-piperidinyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of the research .

類似化合物との比較

N-Methyl-2-(4-piperidinyloxy)benzamide can be compared to other similar compounds, such as:

N-Methyl-2-(4-piperidinyloxy)benzoic acid: This compound has a similar structure but includes a carboxylic acid group instead of a benzamide group.

N-Methyl-2-(4-piperidinyloxy)benzylamine: This compound features a benzylamine group instead of a benzamide group, leading to different chemical properties and reactivity.

This compound is unique due to its specific combination of a benzamide group and a piperidine ring, which imparts distinct chemical and biological properties.

生物活性

N-Methyl-2-(4-piperidinyloxy)benzamide is a compound of interest due to its diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.30 g/mol

The compound features a benzamide core substituted with a piperidinyloxy group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to act as an inhibitor or modulator in several biochemical pathways:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and function.

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties:

- Cell Lines Tested : HepG2 (human liver cancer cells)

- IC Values : Studies report IC values ranging from 0.12 μM to 0.25 μM, indicating potent inhibitory effects on cell proliferation .

The compound induces apoptosis in tumor cells through mechanisms involving the upregulation of cleaved caspase-3 and modulation of the hypoxia-inducible factor 1 (HIF-1α) pathway, which plays a critical role in tumor growth and survival .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. For instance, compounds with similar structures have shown promise in enhancing cognitive functions and protecting neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and benzamide core significantly influence the biological activity of related compounds:

| Compound | Substituent | Biological Activity | IC |

|---|---|---|---|

| 10b | - | Antitumor | 0.12 μM |

| 10j | - | Antitumor | 0.13 μM |

| 47 | - | Antitumor | 0.25 μM |

These findings suggest that specific substitutions can enhance potency and selectivity against cancer cell lines .

Case Studies

- HepG2 Cell Studies : In vitro studies demonstrated that this compound effectively inhibited cell growth in HepG2 cells, leading to cell cycle arrest via a p53/p21-dependent pathway .

- Neuroprotective Studies : Investigations into similar piperidine derivatives have shown that they can enhance neuroprotection in models of oxidative stress, suggesting that this compound may exhibit similar effects .

特性

IUPAC Name |

N-methyl-2-piperidin-4-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-13(16)11-4-2-3-5-12(11)17-10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGUBCXHJHGDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。